molecular formula C12H4Cl4O B1345144 2,3,6,8-Tetrachlorodibenzofuran CAS No. 57117-37-0

2,3,6,8-Tetrachlorodibenzofuran

Cat. No.: B1345144
CAS No.: 57117-37-0
M. Wt: 306 g/mol
InChI Key: SPMZHWVRMWWTSY-UHFFFAOYSA-N
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Description

Context of Polychlorinated Dibenzo-p-dioxins and Dibenzofurans (PCDD/Fs) as Environmental Contaminants

Polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs) are two groups of structurally similar chemical compounds that are often found together in the environment. scielo.br These compounds are classified as persistent organic pollutants (POPs), meaning they are resistant to environmental degradation, can bioaccumulate in living organisms, and are capable of long-range transport. scielo.brepd.gov.hk Their presence in the environment is almost exclusively linked to human activities. scielo.br

The primary sources of PCDD/Fs include:

Industrial Processes: Unwanted byproducts in the manufacturing of certain chemicals like chlorophenols and some pesticides. researchgate.net

Combustion Processes: Formed during the incineration of municipal, medical, and hazardous waste, as well as in fires involving chlorinated materials like PVC. scielo.brepa.govoaes.cc

Secondary Sources: Can be found in reservoirs such as sewage sludge and biocompost. scielo.br

Due to their lipophilic (fat-loving) nature, PCDD/Fs accumulate in the fatty tissues of animals and humans, biomagnifying up the food chain. epd.gov.hkresearchgate.net This leads to higher concentrations in organisms at higher trophic levels. researchgate.net

PropertyValueSource
Molecular FormulaC12H4Cl4O ontosight.ai
Molecular Weight322.96 g/mol ontosight.ai
CAS Number57117-37-0 ontosight.ai
AppearanceColorless crystals t3db.ca

Global Regulatory Frameworks and International Conventions for Persistent Organic Pollutants (POPs)

The global threat posed by POPs, including PCDD/Fs, has led to the establishment of international agreements aimed at protecting human health and the environment. sunstreamglobal.compops.int The most significant of these is the Stockholm Convention on Persistent Organic Pollutants .

The Stockholm Convention, adopted in 2001 and effective since 2004, is a global treaty to eliminate or restrict the production and use of POPs. epd.gov.hkwikipedia.org Parties to the convention are obligated to take measures to reduce the unintentional release of byproducts like PCDD/Fs with the goal of their ultimate elimination. epd.gov.hkpops.int The convention initially targeted twelve POPs, often referred to as the "dirty dozen," which included PCDD/Fs. epd.gov.hk The list of controlled substances has since been expanded. epd.gov.hk

Other relevant international agreements include:

The Basel Convention on the Control of Transboundary Movements of Hazardous Wastes and their Disposal: This convention addresses the environmentally sound management of hazardous wastes, including those containing POPs. sunstreamglobal.com

The Rotterdam Convention on the Prior Informed Consent Procedure for Certain Hazardous Chemicals and Pesticides in International Trade: This agreement promotes shared responsibility in the international trade of hazardous chemicals. sunstreamglobal.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3,6,8-tetrachlorodibenzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H4Cl4O/c13-5-1-7-6-3-8(14)9(15)4-11(6)17-12(7)10(16)2-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPMZHWVRMWWTSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1C3=CC(=C(C=C3O2)Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H4Cl4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40205754
Record name 2,3,6,8-Tetrachlorodibenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40205754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57117-37-0
Record name 2,3,6,8-Tetrachlorodibenzofuran
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057117370
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3,6,8-Tetrachlorodibenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40205754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,6,8-TETRACHLORODIBENZOFURAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5ZLJ7S7VBK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Formation Pathways and Sources of 2,3,6,8 Tetrachlorodibenzofuran

Unintentional Byproducts from Anthropogenic Activities

2,3,6,8-Tetrachlorodibenzofuran is not commercially produced but is formed as an unintentional byproduct of various human activities. wikipedia.org

The manufacturing of chlorophenols and their derivatives can lead to the formation of polychlorinated dibenzofurans (PCDFs), including the 2,3,6,8-TCDF isomer. cdc.govnih.gov These compounds are created as unwanted contaminants during the synthesis of chemicals like trichlorophenol and pentachlorophenol. nih.gov The formation can occur through the condensation of chlorophenol molecules under specific reaction conditions.

The pulp and paper industry has historically been a significant source of PCDFs. rff.org The use of elemental chlorine for bleaching wood pulp was a primary contributor to the formation of these compounds. nih.govthefiberwire.com In the bleaching process, chlorine reacts with lignin (B12514952), a natural polymer in wood, leading to the creation of chlorinated organic compounds, including various isomers of tetrachlorodibenzofuran. thefiberwire.com Studies have shown a direct correlation between the amount of elemental chlorine used and the quantity of TCDD and TCDF produced. nih.gov The substitution of elemental chlorine with chlorine dioxide has been found to significantly reduce the formation of these compounds. nih.gov A major study of U.S. pulp and paper mills, known as the "104 Mill Study," confirmed that the pulp bleaching process was the main source of 2,3,7,8-TCDD and 2,3,7,8-TCDF. epa.gov

Table 1: Impact of Bleaching Process Modifications on 2,3,7,8-TCDD Levels in Pulp

Bleaching ConditionAverage 2,3,7,8-TCDD Level (ppt)
Standard Chlorination4.5
With Oxygen Stage0.5
Reversed Chlorine/Chlorine Dioxide Order1.2

Source: Adapted from research on kraft pulp bleaching. gatech.edu

The thermal decomposition, or pyrolysis, of polychlorinated biphenyls (PCBs) is another pathway for the formation of PCDFs. nih.govresearchgate.net When materials containing PCBs, such as old electrical transformers and capacitors, are subjected to high temperatures in the presence of oxygen, PCDFs can be generated. cdc.govresearchgate.net Laboratory experiments have demonstrated that the pyrolysis of various PCB mixtures yields a range of PCDF isomers. researchgate.net

Thermal and Combustion Processes

Combustion processes are a major source of PCDF emissions to the environment. nih.gov

The incineration of municipal and industrial waste is a significant source of PCDF formation. wikipedia.orgprinceton.edu Incomplete combustion of organic materials in the presence of chlorine can lead to the synthesis of these compounds. epa.gov The formation of PCDFs in incinerators can occur through two primary mechanisms: from precursor compounds like chlorophenols and PCBs already present in the waste, or through a process called "de novo synthesis," where they are formed from elemental carbon and chlorine on fly ash particles at temperatures between 150-400°C. ifrf.netscielo.br Modern incineration plants with high-temperature combustion and advanced flue gas cleaning systems can effectively destroy PCDFs and minimize their release. researchgate.net

Table 2: Estimated Dioxin Emissions from Various Combustion Sources in the U.S. (1989)

SourceEstimated Annual Emissions (grams I-TEQ)
Municipal Waste Incineration1500
Hospital Waste Incineration530
Forest and Agricultural Fires330
Residential Wood Burning200

Source: Adapted from a 1995 estimation of dioxin emissions in the United States. princeton.edu

Theoretical and Mechanistic Studies of this compound Formation

The formation of this compound (2,3,6,8-TCDF), like other polychlorinated dibenzofurans (PCDFs), is not an intentional process but a result of complex chemical reactions in thermal and industrial environments. Theoretical and mechanistic studies, often employing quantum chemical calculations, have been crucial in elucidating the potential pathways of its formation. These studies primarily focus on two major routes: the condensation of chlorinated phenolic precursors and the de novo synthesis from carbonaceous structures.

Precursor Condensation Pathway

The formation of PCDFs from chlorinated precursors, such as chlorophenols (CPs), is a well-established theoretical pathway. This route involves the coupling of two precursor molecules followed by cyclization and water elimination.

Quantum chemical studies using methods like Density Functional Theory (DFT) have investigated the thermodynamics and kinetics of these reactions. nih.gov The process generally begins with the dimerization of chlorophenoxy radicals. acs.org For a tetrachlorodibenzofuran to form, the precursors would typically be dichlorophenols. The coupling of these radicals can form a variety of dihydroxybiphenyl dimers. acs.org

Subsequent reactions lead to the formation of the dibenzofuran (B1670420) structure. One proposed mechanism involves the following steps:

Radical Coupling: Two chlorophenoxy radicals combine to form an o,o′-dihydroxybiphenyl intermediate. acs.org

Tautomerization: The dihydroxybiphenyl can undergo tautomerization to form keto-enol or keto-keto isomers. nih.gov

Cyclization and Dehydration: The intermediate then cyclizes with the elimination of a water molecule (H₂O) to form the stable dibenzofuran ring system. nih.gov

The specific substitution pattern of the resulting PCDF congener is determined by the chlorine positions on the initial chlorophenol precursors and the thermodynamics of the reaction pathway. Computational studies on the relative stabilities of all PCDF congeners have been performed to understand which isomers are more likely to form and persist. mdpi.comnih.gov These studies calculate properties like enthalpies of formation to predict the most thermodynamically stable isomers.

De Novo Synthesis

The de novo synthesis pathway describes the formation of PCDFs from the basic elements of carbon, oxygen, hydrogen, and chlorine on a fly ash surface, particularly in the presence of metal catalysts like copper chloride (CuCl₂). core.ac.ukresearchgate.net This mechanism is considered a significant source of PCDF emissions from municipal solid waste incinerators and other combustion processes. nih.gov

Theoretical models and experimental studies suggest a multi-step process occurring on the surface of a carbon matrix:

Surface Oxidation and Chlorination: The carbon matrix is first oxidized, creating active sites and oxygen-containing functional groups (like quinones or carboxyl groups). core.ac.uk Chlorine, often from inorganic sources like HCl or from the organic material being combusted, is incorporated onto the carbon structure.

Radical Reactions: Radical reactions are believed to play a critical role in the subsequent steps, leading to the assembly of the dibenzofuran backbone from smaller carbon fragments. core.ac.uk

Graphitization and Aromatization: The chlorinated carbon structures undergo further reactions, leading to the formation of aromatic rings and eventually the PCDF molecule.

Studies have shown that in de novo synthesis experiments, PCDFs are often formed preferentially over polychlorinated dibenzo-p-dioxins (PCDDs), with PCDF/PCDD ratios frequently exceeding 5. nih.gov The isomer distribution in de novo synthesis appears to be governed by thermodynamic control, showing little dependence on reaction time or temperature, which suggests that the most stable isomers are the favored products. nih.gov

Key Mechanistic Findings from Theoretical Studies

Detailed mechanistic investigations have provided insights into the energy barriers and preferred routes for PCDF formation.

Mechanistic Step Description Key Findings from Theoretical Studies
Radical-Radical Coupling Combination of two chlorophenoxy radicals to form a biphenyl (B1667301) intermediate.Considered the most feasible gas-phase route for PCDF formation from precursors due to the high endothermicity of other molecule-molecule reactions. acs.org
Keto-Keto Dimer Formation Cross-coupling of 2-chlorophenoxy radicals at the ortho carbon to form a bis-keto dimer, a direct PCDF precursor.DFT calculations show this step passes through a tight transition structure with a significant energy barrier (e.g., 9.4 kcal/mol). nih.gov
Cyclization/Dehydration The biphenyl intermediate cyclizes and eliminates water to form the dibenzofuran ring.Multiple routes are possible, including those involving keto-enol tautomerization steps. The pathway involving H or HO radical assistance is shown to be preferred for some congeners. nih.gov
Catalytic Surface Reactions (De Novo) Copper compounds (e.g., CuCl₂) catalyze the oxidation of carbon and the formation of organic chlorine.The conversion of active copper chlorides into less reactive copper sulfates by sulfur dioxide (SO₂) has been shown to dramatically inhibit PCDF formation. researchgate.netnih.gov

Environmental Occurrence, Fate, and Transport of 2,3,6,8 Tetrachlorodibenzofuran

Distribution in Environmental Compartments

2,3,6,8-Tetrachlorodibenzofuran, like other PCDFs, is not intentionally produced but forms as an unintentional byproduct of various industrial and combustion processes. Its physical and chemical properties, particularly its low water solubility and high affinity for organic matter, dictate its distribution across different environmental media.

Atmospheric Deposition and Dispersion

The atmosphere serves as a primary pathway for the long-range transport and dispersion of this compound. Emitted from sources such as industrial incineration and combustion of materials containing chlorinated compounds, it can be transported over vast distances. researchgate.net In the atmosphere, it exists in both vapor phase and adsorbed to particulate matter. Deposition, both wet (through rain and snow) and dry, leads to its introduction into aquatic and terrestrial ecosystems. scribd.com

Table 1: Representative Atmospheric Concentrations of Total PCDD/Fs (WHO₂₀₀₅-TEQ)

Location TypeConcentration Range (pg-TEQ/m³)Note
Urban/Industrial Areas (Southern China)0.0526 - 0.0665Represents the toxic equivalence of a mixture of dioxins and furans, not the specific concentration of 2,3,6,8-TCDF. researchgate.net

Aquatic System Concentrations (Water and Sediments)

Due to its hydrophobic nature, this compound has a very low solubility in water. epa.gov Consequently, in aquatic environments, it predominantly partitions from the water column and adsorbs to suspended particles and organic matter in sediments. clu-in.org Sediments, therefore, act as a significant sink and long-term reservoir for this compound. Over time, these contaminated sediments can become a source of exposure for benthic organisms.

Quantitative data for 2,3,6,8-TCDF in aquatic systems is limited, but studies on related compounds in contaminated sites highlight the tendency for accumulation in sediments.

Terrestrial System Accumulation (Soil)

Similar to aquatic sediments, soil is a major repository for this compound deposited from the atmosphere. researchgate.net Its strong adsorption to soil organic matter limits its mobility and leaching into groundwater. However, this persistence in the upper soil layers can lead to long-term contamination and potential entry into the terrestrial food chain through ingestion by soil-dwelling organisms or uptake by plants.

Data on soil concentrations often report the total toxic equivalence of all dioxin-like compounds. Studies near industrial facilities have shown elevated levels compared to general urban areas.

Table 2: Example Soil Concentrations of Total PCDD/Fs (WHO-TEQ)

Location TypeConcentration Range (pg WHO-TEQ/g)Note
Near Industrial Waste Management Facility9.0 - 22Represents the toxic equivalence of a mixture of dioxins and furans, not the specific concentration of 2,3,6,8-TCDF. researchgate.net
Other Urban Areas0.8 - 1.9Represents the toxic equivalence of a mixture of dioxins and furans, not the specific concentration of 2,3,6,8-TCDF. researchgate.net

Environmental Persistence and Structural Stability of this compound

The chemical structure of this compound, characterized by its stable aromatic rings and chlorine substituents, makes it highly resistant to degradation. This structural stability is a key factor in its environmental persistence. It is not readily broken down by microbial action or chemical hydrolysis under typical environmental conditions.

Photodegradation, or breakdown by sunlight, can be a degradation pathway, particularly in the atmosphere or on surface soils. However, once buried in soil or sediment, it is shielded from light and can persist for very long periods. While a specific environmental half-life for 2,3,6,8-TCDF is not well-documented, data for the closely related and well-studied 2,3,7,8-TCDF isomer in soil indicates a half-life of approximately 20 years, underscoring the long-term persistence of these compounds. epa.gov

Bioaccumulation and Biomagnification in Ecological Food Webs

The lipophilic (fat-loving) nature of this compound drives its tendency to bioaccumulate in the fatty tissues of organisms. This process involves the net uptake of the chemical from the environment, leading to concentrations in the organism that are higher than in the surrounding medium (e.g., water, soil, or air).

Uptake and Accumulation in Aquatic Organisms (e.g., Invertebrates, Fish)

In aquatic ecosystems, organisms can take up this compound directly from contaminated water across their respiratory surfaces (bioconcentration) and through the consumption of contaminated food (biomagnification). Research has shown that certain PCDF congeners, including 2,3,6,8-TCDF, are retained in the body for extended periods. annualreviews.org

Table 3: Bioconcentration Factors (BCF) for the Related Compound 2,3,7,8-TCDD in Fish

CompoundBCF RangeOrganismNote
2,3,7,8-TCDD37,900 - 128,000Fish (unspecified)Data for a related, highly toxic congener, indicating the high bioaccumulation potential of tetrachlorinated dioxins and furans. epa.gov
2,3,7,8-TCDD19,000Fish (unspecified)Mean value from multiple studies, recommended for risk assessment. ca.govca.gov

Transfer and Concentration in Terrestrial Organisms (e.g., Birds, Mammals)

The transfer and concentration of this compound and related polychlorinated dibenzofurans (PCDFs) in terrestrial organisms are governed by their high lipophilicity and persistence in the environment. These compounds readily adsorb to soil and sediment, forming a reservoir from which they can enter the terrestrial food web. For soil-dwelling organisms and ground-foraging animals, ingestion of contaminated soil and detritus is a primary route of exposure.

Studies on related compounds, such as 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), which shares similar structural and chemical properties, indicate that exposure is closely linked to the ecological niche of the species. Organisms with a close relationship to contaminated soil tend to exhibit higher body burdens researchgate.net. For instance, research on the insectivorous tree swallow has been used to investigate the uptake of pulp mill-related chlorinated hydrocarbons, including PCDFs, from emergent aquatic insects, demonstrating a key pathway from contaminated sediments to terrestrial predators. nih.gov.

Once ingested, these lipophilic compounds are readily absorbed through the gastrointestinal tract and distributed to tissues with high lipid content, such as adipose tissue and the liver nih.gov. In rats fed diets containing TCDD, the liver and fat were the main sites of accumulation epa.gov. Similarly, in monkeys, TCDD was found to accumulate in fatty tissues . This preferential partitioning into fatty tissues leads to long-term retention and accumulation in individual organisms. The concentration in specific tissues can vary; for example, in some studies with rats, the liver-to-body-fat ratio of TCDD was found to be 3 to 1 epa.gov.

Trophic Level Dynamics and Bioconcentration Factors (BCFs)/Biomagnification Factors (BMFs)

The movement of this compound and its congeners through the food chain is characterized by the processes of bioconcentration and biomagnification. Bioconcentration refers to the accumulation of a chemical in an organism from the surrounding environment (e.g., water), while biomagnification describes the increasing concentration of a chemical in organisms at successively higher levels in a food chain.

Bioconcentration Factors (BCFs)

In terrestrial mammals, BCFs are often calculated based on dietary intake. Studies with TCDD have shown that the BCF in rats can vary depending on the dose, with BCFs in adipose tissue ranging from 3.7 to 24.5. . It has been observed that the BCF tends to increase as the concentration in the diet decreases . This may be due to the induction of metabolic enzymes at higher doses, which increases the rate of excretion .

Bioconcentration Factors (BCFs) for TCDD in Terrestrial Mammals

OrganismExposure DetailsTissueBCF ValueSource
Rat2,200 ng/kg in dietAdipose Tissue3.7 - 24.5
Rat210 ng/kg in dietAdipose Tissue3.7 - 24.5
Rat22 ng/kg in dietAdipose Tissue3.7 - 24.5
Beef CattleSteady-stateNot Specified24.8
Monkey25 ng/kg in dietFat24 - 40

Biomagnification Factors (BMFs)

PCDFs, particularly the 2,3,7,8-substituted congeners, have a high potential to biomagnify through food webs epa.gov. At higher trophic levels, such as in fish-eating birds and mammals, there appears to be a selection for these planar, 2,3,7,8-substituted congeners epa.gov. Studies in Lake Ontario have shown that biomagnification of TCDD is significant between fish and fish-eating birds like herring gulls, with a reported log BMF of 1.51 epa.gov. However, biomagnification does not appear to be significant between fish and their invertebrate prey, possibly due to biotransformation in the forage fish epa.gov. For terrestrial food chains, a log BMF of 1.18 to 1.70 was determined for mink fed a diet containing 1,2,3,4,6,7,8-HeptaCDD epa.gov. These findings suggest that this compound, as a persistent and lipophilic compound, is also likely to biomagnify, leading to elevated concentrations in top predators.

Temporal and Spatial Trends of this compound and Related Congeners in Environmental Matrices

The environmental concentrations of PCDFs, including this compound, exhibit distinct trends over time and space, largely reflecting historical industrial activities, regulatory actions, and proximity to emission sources.

Temporal Trends

In many industrialized nations, concentrations of PCDFs and other persistent organic pollutants in various environmental matrices have shown a significant decline over the past several decades. This trend is a direct result of improved industrial processes and stricter environmental regulations that have curtailed the release of these compounds. For example, a long-term study of osprey eggs in Finland from 1972 to 2017 found that concentrations of total PCDD/Fs decreased significantly, with average annual decreases of 2.3–4.9% nih.gov. This decline was primarily in line with decreased levels in their prey fish nih.gov. Similarly, a study of osprey eggs in British Columbia, Canada, collected between 1991 and 1997 downstream of bleached-kraft pulp mills, also showed a temporal decrease in TCDF concentrations following changes in mill processes researchgate.net. Data from lobster digestive glands in the Miramichi estuary in Canada also show that PCDF congener concentrations declined approximately five-fold between 1983 and 2011, a trend attributed to improvements in industrial processes and the closure of primary sources publications.gc.ca.

Temporal Trends of ΣPCDD/F in Osprey Eggs from Finland (1972-2017)

Study AreaAverage Annual Decrease (%)Source
Northern Quark (Baltic Sea)2.3 - 4.9 nih.gov
Finnish Archipelago Sea (Baltic Sea)2.3 - 4.9 nih.gov
Lake Vanajanselkä (Inland)2.3 - 4.9 nih.gov
Pristine SW Lake Area (Inland)2.3 - 4.9 nih.gov

Spatial Trends

The spatial distribution of PCDFs in the environment is not uniform. Concentrations are typically higher near current or former sources of contamination. These "hot spots" are often associated with industrial activities such as waste incineration, metal production, and chemical manufacturing, particularly those involving chlorine nih.govresearchgate.net. A study of atmospheric PCDF concentrations across the Middle East found the highest levels in Oman, near a steel melting company and a hospital waste incinerator researchgate.net. In Finland, the highest concentrations of most PCDF congeners in osprey eggs were found in an inland lake area affected by historical industrial emissions nih.gov. Furthermore, the specific congener profile can vary spatially, indicating different sources. For instance, in the Finnish study, the PCDF congener profile was dominated by 2,3,4,7,8-PeCDF in most areas, but by 1,2,3,6,7,8-HxCDD in the industrially impacted Lake Vanajanselkä nih.gov. This spatial variability is crucial for identifying pollution sources and assessing localized risks.

Environmental Transformation and Degradation of 2,3,6,8 Tetrachlorodibenzofuran

Abiotic Degradation Mechanisms

Abiotic degradation involves the breakdown of chemical compounds through non-biological processes. For persistent organic pollutants like 2,3,6,8-TCDF, these mechanisms are primarily driven by light, radiation, and chemical reactions with naturally occurring oxidants in the environment.

Photolytic decomposition, or photolysis, is a significant abiotic pathway for the degradation of PCDFs in the environment. This process involves the breakdown of the molecule by absorbing light energy, typically from sunlight. The effectiveness of photolysis depends on the light absorption properties of the specific isomer and the presence of a hydrogen-donating solvent. For instance, the related 2,3,7,8-TCDF isomer exhibits UV absorption maxima at 309 and 316 nm, which suggests a potential for direct photolysis in the environment. nih.gov The primary mechanism of photolysis for chlorinated aromatic compounds is reductive dechlorination, where a chlorine atom is replaced by a hydrogen atom, leading to the formation of less chlorinated and generally less toxic congeners. nih.gov

Studies on various tetrachlorodibenzo-p-dioxin (TCDD) isomers have shown that photodecomposition rates can vary significantly between isomers. acs.org For example, experiments have demonstrated that TCDD isomers can be completely decomposed in minutes to hours when exposed to UV lamps in the presence of a proton-donating solvent like 2-propanol. acs.org

Photocatalytic degradation is an enhanced form of photolysis that utilizes a semiconductor catalyst, such as titanium dioxide (TiO₂), to accelerate the degradation process. When TiO₂ is irradiated with UV light, it generates highly reactive oxygen species, including hydroxyl radicals, which can effectively break down persistent organic pollutants. Studies on the photocatalytic degradation of 2,3,7,8-TCDD have shown high efficiency, with some systems achieving over 90% degradation within an hour. mdpi.com While specific data for 2,3,6,8-TCDF are not available, it is expected to undergo similar photocatalytic degradation. The process typically results in the formation of less chlorinated intermediates. mdpi.com

Table 1: Examples of Photodegradation Studies on Related Dioxins and Furans This table presents findings from related compounds to illustrate the principles of photodegradation.

CompoundConditionsKey FindingsReference
2,3,7,8-TCDDNatural sunlight on herbicide-coated surfacesMost or all of the TCDD was lost during a single day due to photochemical dechlorination. nih.gov
2,3,7,8-TCDDUV irradiation (302 nm) with AgTiY catalystAchieved 91% degradation in 60 minutes and 98% after 5 hours. mdpi.com
1,2,3,4-TCDD and 2,3,7,8-TCDDUV lamp with C18 solid support in 10% 2-propanol/waterComplete decomposition in 20 minutes and 5 minutes, respectively. acs.org

Radiolytic degradation utilizes ionizing radiation, such as gamma rays (γ-radiolysis) from a Cobalt-60 source, to break down chemical compounds. This technology has been investigated as a potential method for remediating soils and liquids contaminated with dioxins and furans. The process generates reactive species, including solvated electrons, hydrogen atoms, and hydroxyl radicals, which can effectively dechlorinate and destroy the PCDF structure.

Research on the radiolytic degradation of 2,3,7,8-TCDD in artificially contaminated soils has demonstrated its effectiveness. In the presence of water and a surfactant, high doses of gamma radiation (800 kGy) resulted in over 92% destruction of TCDD. nih.gov Further studies have indicated that the primary mechanism is reductive dechlorination driven by direct radiation effects. nih.gov In hexane (B92381) solutions, gamma radiation has been shown to achieve a decomposition degree of at least 99.99995% for 2,3,7,8-TCDD, with less chlorinated intermediates not being detected at high doses. iaea.org Although specific studies on 2,3,6,8-TCDF are lacking, similar high-efficiency degradation would be expected under radiolytic conditions.

In the atmosphere, the primary degradation pathway for gas-phase PCDFs is reaction with photochemically produced hydroxyl radicals (•OH). nih.gov Theoretical studies on the reaction of 2,3,7,8-TCDF with •OH radicals indicate that this is a dominant removal process. nih.gov The reaction leads to the formation of various degradation products through pathways such as dechlorination and the cleavage of the furan (B31954) ring. nih.gov The estimated atmospheric half-life for 2,3,7,8-TCDF, based on its reaction with hydroxyl radicals, is approximately 63 days. nih.gov It is anticipated that 2,3,6,8-TCDF would have a comparable atmospheric fate, governed by its reaction with these oxidizing agents.

In aquatic systems, other oxidizing agents can contribute to degradation, often as part of advanced oxidation processes used in water treatment. These processes generate highly reactive radicals that can break down persistent compounds.

Biotic Degradation Pathways

Biotic degradation relies on the metabolic activities of living organisms, particularly microorganisms, to transform or break down contaminants.

The biodegradation of highly chlorinated compounds like 2,3,6,8-TCDF is often a slow process. However, numerous microorganisms have been identified that can degrade various PCDDs and PCDFs, typically through co-metabolism, where the degradation of the contaminant occurs in the presence of another growth-sustaining substrate.

Fungi, particularly white-rot fungi, are known to produce powerful, non-specific extracellular enzymes, such as lignin (B12514952) peroxidases and laccases, that can degrade a wide range of persistent pollutants. vu.nlnih.gov These enzymes generate reactive radical species that can attack the aromatic structure of PCDFs, leading to ring cleavage and dechlorination. vu.nl For example, the white-rot fungus Phlebia lindtneri has been shown to metabolize 2,8-dichlorodibenzofuran. nih.gov

Bacteria also play a crucial role in the degradation of these compounds. The initial step in bacterial degradation often involves dioxygenase enzymes, which insert two hydroxyl groups onto the aromatic ring. This can lead to the cleavage of the ether bond and subsequent breakdown of the molecule. epa.gov

While no microbial strains have been specifically characterized for the degradation of 2,3,6,8-TCDF, research on other isomers provides insight into the types of microorganisms that could be effective.

Several bacterial strains have been identified with the ability to degrade dibenzofurans and their chlorinated derivatives. For instance, Terrabacter sp. strain DBF63, which can use dibenzofuran (B1670420) as a sole carbon and energy source, has been shown to co-metabolize other chlorinated dioxins. nih.gov Similarly, Pseudomonas sp. strain CA10 possesses dioxygenase enzymes capable of attacking the angular position of the dibenzofuran structure. nih.gov

Fungal strains have also demonstrated significant degradation capabilities. A strain of Penicillium sp. (QI-1), isolated from activated sludge, was able to degrade 87.9% of 2,3,7,8-TCDD within six days under optimal lab conditions. nih.govnih.gov A ligninolytic fungus, TRigidoporus sp. FMD21, has also been identified as having the ability to degrade 2,3,7,8-TCDD, with its laccase enzymes being implicated in the process. vu.nl

Table 2: Examples of Microbial Strains Degrading Related Dioxins and Furans This table lists microorganisms shown to degrade related compounds, suggesting potential candidates for 2,3,6,8-TCDF degradation.

MicroorganismCompound DegradedKey FindingsReference
Penicillium sp. QI-12,3,7,8-TCDDDegraded 87.9% of the compound in 6 days; half-life of 5.21 days. nih.govnih.gov
TRigidoporus sp. FMD212,3,7,8-TCDDDegraded 77.4% of the compound in 36 days, primarily via laccase enzymes. vu.nl
Phlebia lindtneri (white-rot fungus)2,8-dichlorodibenzofuran (2,8-diCDF)Metabolized 2,8-diCDF to a hydroxylated derivative. nih.gov
Bacterial Communities (Bordetella, Sphingomonas, etc.)2,3,7,8-TCDDDegraded about 95% of the compound within 60 days in enrichment cultures. frontiersin.org

Reductive Dechlorination Mechanisms (e.g., Zero-Valent Metals)

The transformation of persistent organic pollutants such as 2,3,6,8-tetrachlorodibenzofuran (a TCDF) is a critical area of environmental research. One of the promising abiotic degradation pathways is reductive dechlorination, a process that involves the removal of chlorine atoms from the aromatic structure. Zero-valent metals (ZVMs), particularly zero-valent iron (ZVI), have been extensively studied as effective agents for this purpose. enviro.wiki ZVMs serve as electron donors, facilitating the reduction of chlorinated compounds. researchgate.net

The fundamental mechanism of reductive dechlorination by ZVMs involves the transfer of electrons from the surface of the metal to the chlorinated organic molecule. This process can lead to the stepwise replacement of chlorine atoms with hydrogen atoms, progressively reducing the toxicity of the compound. For polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs), this sequential removal of chlorine atoms is a key detoxification pathway.

Research on compounds structurally similar to 2,3,6,8-TCDF provides insight into the likely mechanisms. For instance, studies on the reductive dechlorination of 1,2,3,4-tetrachlorodibenzo-p-dioxin (B167077) (1,2,3,4-TCDD) using zero-valent zinc demonstrated a stepwise and complete dechlorination to the non-toxic dibenzo-p-dioxin. nih.govresearchwithrutgers.com The reaction proceeded through the formation of trichloro-, dichloro-, and monochloro- intermediates. nih.govresearchwithrutgers.com This suggests that 2,3,6,8-TCDF would undergo a similar degradation pathway, sequentially losing its chlorine atoms.

Studies have also explored the use of nano-sized zero-valent metals for the degradation of highly chlorinated compounds. For example, nanosized zero-valent zinc (nZVZ) was found to be effective in degrading octachlorodibenzo-p-dioxin (B131699) (OCDD) into less chlorinated congeners under ambient conditions. nih.gov This highlights the potential of nanomaterials in the remediation of sites contaminated with PCDDs and PCDFs.

The following table summarizes research findings on the reductive dechlorination of related polychlorinated compounds by zero-valent metals, which can be extrapolated to understand the potential degradation of this compound.

Table 1: Reductive Dechlorination of Polychlorinated Dibenzo-p-dioxins by Zero-Valent Zinc

Compound Zero-Valent Metal Half-life (hours) Key Findings
1,2,3,4-TCDD Zinc 0.56 Stepwise dechlorination to dibenzo-p-dioxin. nih.govresearchwithrutgers.com
1,2,3-TrCDD Zinc 2.62 Identified as an intermediate in TCDD degradation. nih.gov
1,2,4-TrCDD Zinc 5.71 Identified as an intermediate in TCDD degradation. nih.govresearchwithrutgers.com
1,3-DCDD Zinc 41.53 A daughter product of TrCDD dechlorination. nih.govresearchwithrutgers.com

Analytical Methodologies for the Determination of 2,3,6,8 Tetrachlorodibenzofuran

Sample Collection and Preparation Techniques

The initial and one of the most critical steps in the analytical process is the collection of a representative sample, followed by meticulous preparation to isolate the target analytes.

The protocol for sample collection varies significantly depending on the matrix being analyzed to ensure the integrity and representativeness of the sample.

Water: For aqueous samples, such as municipal and industrial discharges, grab samples are typically collected in 1-liter or 1-quart amber glass bottles with Teflon-lined caps (B75204) to prevent photodegradation and contamination. nemi.govnih.gov These samples should be stored away from direct sunlight and refrigerated at 4°C from the time of collection until extraction. nemi.gov If residual chlorine is present, a preservative like sodium thiosulfate (B1220275) is added. nemi.gov All water samples must generally be extracted within seven days of collection and completely analyzed within 40 days. nemi.gov

Soil and Sediment: When sampling soil and sediment, care must be taken to obtain a sample that is representative of the area of concern. For dry, finely divided soils contaminated with polychlorinated dibenzodioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs), there is a particular hazard due to the potential for inhalation and ingestion, necessitating processing in a confined environment like a hood or glove box. epa.gov U.S. EPA Method 4425 outlines procedures for solvent extraction of soils and sediments to measure total planar organic compounds. epa.gov

Biological Tissues: For biological tissues, such as fish or human adipose tissue, samples are homogenized to ensure uniformity before extraction. well-labs.comepa.gov Specific extraction procedures are employed depending on the tissue type. For instance, fish tissue may be extracted using hexane (B92381)/methylene (B1212753) chloride or methylene chloride in a Soxhlet apparatus. epa.gov

A summary of sampling and storage parameters for different matrices is provided in the table below.

Sample MatrixContainerStorage ConditionsHolding Time (Extraction)Holding Time (Analysis)
Water1-L Amber Glass, Teflon-lined cap4°C, away from direct sunlight7 days40 days
Soil/SedimentGlass4°C30 days45 days
Biological TissuesGlassFrozen30 days45 days

Following sample collection, the target analytes must be extracted from the matrix and purified to remove interfering compounds. This cleanup phase is crucial for achieving the low detection limits required for dioxin and furan (B31954) analysis. nih.gov

Extraction: Various extraction techniques are employed based on the sample matrix. For water samples, liquid-liquid extraction using a separatory funnel with a solvent like methylene chloride is common. nemi.govepa.gov Solid samples such as soil, sediment, and fly ash are often extracted using a Soxhlet apparatus with toluene. epa.gov Pressurized liquid extraction (PLE), also known as accelerated solvent extraction (ASE), has emerged as a more efficient alternative to traditional Soxhlet extraction, requiring less time and solvent. nih.govresearchgate.net Studies have shown that PLE using n-hexane at elevated temperature and pressure can achieve comparable or even better recovery of PCDDs and PCDFs compared to Soxhlet extraction. nih.govresearchgate.net

Cleanup: The crude extracts from the initial extraction step contain a multitude of co-extracted compounds that can interfere with the analysis. Therefore, a multi-step cleanup process is essential. Common cleanup techniques include acid-base washing and column chromatography using adsorbents like alumina (B75360), silica (B1680970) gel, Florisil®, and activated carbon. epa.gov For instance, fish tissue and paper pulp extracts may undergo an acid wash before being subjected to chromatography on alumina and activated carbon. well-labs.com The goal of these procedures is to separate the target PCDD and PCDF congeners from other organic co-extractives. nih.gov

A specialized technique known as liquid-liquid extraction with low-temperature partitioning can also be utilized. This method involves partitioning the analytes between two immiscible solvents at a low temperature, which can enhance the separation efficiency. researchgate.net

Chromatographic Separation Techniques

Due to the large number of possible isomers of chlorinated dibenzofurans, high-resolution chromatographic techniques are necessary to separate the toxic congeners from the less toxic ones.

High-resolution gas chromatography (HRGC) is the cornerstone for the separation of individual PCDD and PCDF isomers. nih.govnih.gov Capillary columns with long lengths (e.g., 60 meters) are typically used to achieve the necessary resolving power. epa.gov A commonly used stationary phase is a 5% phenyl-dimethylpolysiloxane (e.g., DB-5), which is capable of separating the highly toxic 2,3,7,8-TCDD from its 21 other tetrachlorodibenzo-p-dioxin isomers. nih.govepa.gov However, no single column can resolve all 210 PCDD and PCDF isomers. epa.gov Therefore, for the specific and accurate quantification of 2,3,7,8-TCDF, a confirmation column with a different polarity, such as a 50% cyanopropylphenyl-dimethylpolysiloxane phase (e.g., DB-225 or SP-2330), is often required. chromatographyonline.comepa.gov

Optimizing the chromatographic conditions is crucial for achieving the required separation for congener-specific analysis. This involves careful selection of the column, carrier gas flow rate, and oven temperature program.

Column Selection and Dimensions: The choice of the stationary phase is critical for selectivity. Novel stationary phases have been developed to provide enhanced resolution of critical isomer pairs, potentially eliminating the need for a secondary confirmation column. chromatographyonline.com Column length also plays a role; while longer columns generally offer better resolution, shorter columns can reduce analysis time. waters.com

Temperature Programming: The oven temperature program is carefully controlled to separate the congeners by their degree of chlorination. Typically, the tetrachlorinated dioxins and furans elute first, followed by the penta-, hexa-, hepta-, and octachlorinated congeners in succession. nih.gov

Flow Rate: The carrier gas flow rate affects both the analysis time and the chromatographic resolution. While higher flow rates can shorten the run time, they may lead to a decrease in separation efficiency. waters.com

The optimization of these parameters is often guided by established methods, such as U.S. EPA Method 1613B, which provides detailed performance criteria for the analysis of tetra- through octa-chlorinated dioxins and furans. epa.gov

Spectrometric Detection Methods

Following chromatographic separation, highly sensitive and specific detection methods are required to identify and quantify the minute amounts of 2,3,6,8-TCDF and other congeners.

High-resolution mass spectrometry (HRMS) is the gold standard for the detection of PCDDs and PCDFs due to its high sensitivity and selectivity. nih.govwaters.com It allows for the detection of these compounds at parts-per-trillion (ppt) or even parts-per-quadrillion (ppq) levels. nih.gov Low-resolution mass spectrometry (LRMS) can also be used, but it is less sensitive than HRMS. ca.govwell-labs.com

In a typical HRGC-HRMS system, the gas chromatograph is coupled to a mass spectrometer. As the separated compounds elute from the GC column, they are ionized, and the resulting ions are separated based on their mass-to-charge ratio. By monitoring for the specific molecular ions and fragment ions characteristic of 2,3,6,8-TCDF, its presence can be confirmed and its concentration quantified. Isotope dilution techniques, where a known amount of an isotopically labeled analog of the target analyte is added to the sample before extraction, are commonly used to improve the accuracy and precision of the quantification. epa.govbacwa.org

Recent advancements have also explored the use of tandem mass spectrometry (MS/MS) for the determination of these compounds. researchgate.net This technique can provide enhanced specificity by monitoring for specific fragmentation patterns of the parent ion.

High-Resolution Mass Spectrometry (HRMS) for Identification and Quantification

High-resolution mass spectrometry (HRMS) is the definitive technique for the identification and quantification of 2,3,6,8-TCDF. nih.gov HRMS provides the high resolving power necessary to differentiate the analyte from interfering compounds that have similar nominal masses, which is a common challenge in environmental samples. nih.govnih.gov This capability is crucial for the confident identification and accurate quantification of specific PCDF congeners like 2,3,6,8-TCDF.

The use of HRMS, often coupled with high-resolution gas chromatography (HRGC), allows for the separation of 2,3,6,8-TCDF from other tetrachlorodibenzofuran isomers. nih.govazurewebsites.net The identification is based on a combination of the analyte's specific retention time in the gas chromatogram and the accurate mass measurement of its characteristic ions provided by the mass spectrometer. nih.gov For unambiguous confirmation, the measured isotopic ratio of the molecular ions must match the theoretical isotopic ratio for a molecule containing four chlorine atoms. epa.gov

Stable-isotope dilution is a key component of quantitative HRMS methods for PCDFs. nih.gov This involves spiking the sample with a known amount of a labeled analogue of 2,3,6,8-TCDF (e.g., ¹³C₁₂-2,3,6,8-TCDF) prior to extraction and cleanup. dioxin20xx.org This internal standard behaves similarly to the native analyte throughout the analytical process, compensating for any losses during sample preparation. dioxin20xx.org The concentration of the native 2,3,6,8-TCDF is then determined by comparing the response of the native analyte to that of the labeled internal standard. epa.gov

Table 1: Key Parameters for HRGC/HRMS Analysis of 2,3,6,8-TCDF

ParameterDescription
Instrumentation High-Resolution Gas Chromatograph coupled to a High-Resolution Mass Spectrometer (HRGC/HRMS)
Ionization Mode Electron Ionization (EI)
Mass Resolution Typically ≥ 10,000 (10% valley definition) to resolve target analytes from interferences.
Quantification Isotope dilution using a ¹³C-labeled internal standard corresponding to 2,3,6,8-TCDF.
Confirmation Criteria - Correct retention time compared to a standard.- Signal-to-noise ratio > 3.- Correct isotope ratio for the molecular ion cluster.

Quantitative Analysis and Achievement of Ultratrace Detection Limits (Parts-per-Trillion, Parts-per-Quadrillion)

The extreme toxicity associated with some PCDF congeners necessitates analytical methods capable of achieving exceptionally low detection limits, often in the parts-per-trillion (ppt) or even parts-per-quadrillion (ppq) range. nih.govacs.org The evolution of analytical techniques, particularly HRGC/HRMS, has made it possible to reach these ultratrace levels. nih.gov

Achieving such low detection limits is dependent on several factors, including the sample matrix, the level of interferences, and the rigor of the sample preparation and cleanup procedures. azurewebsites.net Extensive cleanup procedures are often required to remove interfering compounds from complex environmental matrices like soil, sediment, and biological tissues before instrumental analysis. publications.gc.ca These cleanup steps may include techniques such as liquid-liquid extraction, column chromatography (e.g., using alumina, silica gel, or carbon), and gel-permeation chromatography (GPC). publications.gc.ca

The sensitivity of HRMS instruments, combined with the specificity of selected ion monitoring (SIM), allows for the detection of minute quantities of 2,3,6,8-TCDF. publications.gc.ca In SIM mode, the mass spectrometer is set to detect only the specific ions characteristic of the target analyte and its labeled internal standard, which significantly enhances the signal-to-noise ratio and lowers the detection limit.

Table 2: Typical Detection Limits for PCDFs in Various Matrices

MatrixDetection Limit Range
Waterpg/L (parts-per-quadrillion)
Soil/Sedimentpg/g (parts-per-trillion)
Biological Tissuepg/g (parts-per-trillion)

Note: Actual detection limits can vary based on the specific method, instrumentation, and sample characteristics. eurofinsus.com

Quality Assurance and Quality Control (QA/QC) in Environmental Analysis

Rigorous quality assurance and quality control (QA/QC) protocols are essential to ensure the reliability and accuracy of data generated from the analysis of 2,3,6,8-TCDF, especially at ultratrace concentrations. oregonstate.edu Regulatory bodies like the U.S. Environmental Protection Agency (EPA) have established comprehensive QA/QC guidelines for dioxin and furan analysis, such as those outlined in EPA Method 1613. epa.govepa.gov

Key QA/QC measures include:

Method Blanks: Analyzing a blank sample (e.g., a solvent or a clean matrix) through the entire analytical procedure to check for contamination. epa.gov

Laboratory Control Samples (LCS): Analyzing a blank matrix spiked with a known concentration of the analyte to assess the accuracy and performance of the method. eurofinsus.com

Matrix Spike/Matrix Spike Duplicates (MS/MSD): Spiking a portion of the actual sample with a known amount of the analyte to evaluate the effect of the sample matrix on the analytical results.

Internal Standard Recoveries: Monitoring the recovery of the labeled internal standards to ensure the efficiency of the extraction and cleanup process. epa.gov Acceptable recovery ranges are typically established for each method.

Calibration Verification: Regularly analyzing calibration standards to ensure the instrument's response remains stable and accurate throughout the analytical run.

Table 3: Example QA/QC Acceptance Criteria from EPA Method 613

QC ParameterAcceptance Criteria
Internal Standard Recovery Typically within a range of 40-135%
Matrix Spike Recovery Varies depending on the matrix and specific project requirements.
Continuing Calibration Verification Within ±15% of the true value.

Note: These are general examples, and specific criteria may vary based on the analytical method and regulatory requirements. epa.gov

By strictly adhering to these analytical methodologies and QA/QC procedures, scientists can generate high-quality, defensible data on the presence and concentration of 2,3,6,8-Tetrachlorodibenzofuran in the environment.

Mechanistic Research on Dioxin Like Activity of 2,3,6,8 Tetrachlorodibenzofuran

Aryl Hydrocarbon Receptor (AhR) Mediated Signaling Pathways

The biological and toxic effects of 2,3,6,8-tetrachlorodibenzofuran (TCDF) and other dioxin-like compounds are primarily mediated through the activation of the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor. nih.govmdpi.com This receptor is a member of the basic helix-loop-helix/Per-Arnt-Sim (bHLH/PAS) family of proteins and plays a crucial role in regulating gene expression. nih.gov

AhR Binding Affinity and Complex Formation

Upon entering a cell, TCDF binds to the cytosolic AhR, which is part of a protein complex. This binding event causes a conformational change in the AhR, leading to its dissociation from chaperone proteins and exposing a nuclear localization signal. spandidos-publications.com The ligand-bound AhR then translocates into the nucleus. mdpi.compnas.org

Inside the nucleus, the activated AhR forms a heterodimer with the AhR nuclear translocator (ARNT), another bHLH/PAS protein. mdpi.compnas.orgacs.org This AhR/ARNT heterodimer is the transcriptionally active form of the receptor complex. nih.gov The affinity with which a specific dioxin-like compound binds to the AhR is a key determinant of its potency. Compounds with higher binding affinity, such as 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), are generally more potent inducers of AhR-mediated responses. acs.org The binding affinity of various halogenated dibenzo-p-dioxins and dibenzofurans, including TCDF, to the hepatic cytosol-binding species has been shown to correlate with their potencies as inducers of hepatic aryl hydrocarbon hydroxylase activity. nih.gov

Downstream Gene Expression and Transcriptional Enhancements

The AhR/ARNT complex functions as a transcription factor by binding to specific DNA sequences known as dioxin-responsive elements (DREs) or xenobiotic-responsive elements (XREs) located in the promoter regions of target genes. nih.govfrontiersin.orgnih.gov This binding initiates the transcription of a battery of genes, leading to a wide range of biological and toxicological effects. nih.govwikipedia.org

The activation of the AhR signaling pathway by compounds like TCDF can lead to alterations in the expression of numerous genes. nih.gov For example, studies have shown that TCDD, a potent AhR agonist, can up-regulate the expression of genes involved in apoptosis in the thymus. researchgate.net Furthermore, gestational exposure to TCDD has been demonstrated to cause multigenerational changes in the expression of microRNAs (miRs) in the thymus, with many of the affected miRs having DREs in their promoters. nih.gov This suggests that TCDF, through AhR activation, can induce widespread and lasting changes in gene expression profiles. The induction of these genes is a critical step in the cascade of events that ultimately leads to the observed toxic endpoints. researchgate.net

Molecular and Cellular Events Associated with AhR Activation

The activation of the Aryl Hydrocarbon Receptor (AhR) by this compound (TCDF) initiates a cascade of molecular and cellular events that underlie its toxic effects. nih.govmdpi.com Following the formation of the AhR/ARNT heterodimer and its binding to DREs, a series of transcriptional changes occur, leading to a variety of cellular responses. mdpi.compnas.orgnih.gov

These responses include the induction of drug-metabolizing enzymes, such as those in the Cytochrome P450 family (e.g., CYP1A1 and CYP1B1), which are involved in the metabolism of xenobiotics. acs.orgnih.gov While this can be an adaptive response to clear foreign compounds, persistent activation of the AhR by potent ligands like TCDF can lead to adverse effects. wikipedia.org

Cellular processes affected by AhR activation include cell proliferation, differentiation, and apoptosis. mdpi.com For instance, in developing mouse mammary glands, TCDF has been shown to suppress lobule development and DNA synthesis. nih.gov Furthermore, developmental exposure to AhR agonists can impair the long-term self-renewal of hematopoietic stem cells. nih.gov The activation of the AhR pathway has also been implicated in tumorigenesis and inflammation. spandidos-publications.com

Role of Oxidative Stress in Mechanistic Responses

A significant component of the toxicity of dioxin-like compounds, including TCDF, involves the induction of oxidative stress. nih.govnih.gov Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. nih.gov

Studies have demonstrated that exposure to TCDD, a closely related and more potent compound, can lead to the production of ROS and subsequent DNA damage. nih.gov This is thought to occur, in part, through the impairment of antioxidant defense systems, such as the enzymes superoxide (B77818) dismutase (SOD) and catalase (CAT). nih.gov The resulting increase in ROS can damage cellular components, including lipids, proteins, and DNA. wikipedia.org

In zebrafish larvae, oxidative stress has been shown to augment the cardiac toxicity induced by TCDD. jst.go.jp The proposed mechanism involves the potentiation of thromboxane (B8750289) receptor-mediated signaling. jst.go.jp This suggests that oxidative stress is not merely a byproduct of TCDF toxicity but plays an active role in mediating its adverse effects.

Modulation of Growth Factor Pathways and Altered Signal Transduction

The activation of the AhR by TCDF can lead to the modulation of various growth factor pathways and alterations in cellular signal transduction. nih.govnih.govnih.gov This disruption of normal cellular communication can contribute significantly to the toxic outcomes observed.

Research has shown that TCDD can modulate protein kinase C (PKC)-mediated signal transduction in a cell cycle-dependent manner in vascular smooth muscle cells. nih.gov This indicates that the effects of dioxin-like compounds on signaling pathways can be complex and context-dependent. Furthermore, TCDD has been found to disrupt steroid-hormone and growth-factor signal-transduction pathways, highlighting its role as a powerful growth dysregulator. nih.govnih.gov

In osteosarcoma cells, TCDD exposure has been linked to the activation of the AhR and subsequent changes in the expression of molecules involved in cell signaling and aggressiveness, such as COX-2, PGE2, and CXCR4. spandidos-publications.com This demonstrates how AhR activation by compounds like TCDF can hijack cellular signaling pathways to promote pathological processes.

Biologically Based Dose-Response Models for Dioxin-Like Compounds

Understanding the relationship between the dose of a dioxin-like compound like TCDF and the resulting biological response is crucial for risk assessment. Biologically based dose-response (BBDR) models are mathematical tools that aim to describe this relationship by incorporating mechanistic data. nih.gov These models can link external exposure to an adverse effect by considering the underlying biological processes at the cellular and molecular levels. nih.gov

For dioxin-like compounds, physiologically based pharmacokinetic (PBPK) models are often used as a component of BBDR models. capes.gov.brnih.gov PBPK models describe the absorption, distribution, metabolism, and excretion of a chemical in the body, providing estimates of the internal dose at the target tissue. nih.gov These models can be extrapolated across different dosage regimens, genders, strains, and even species, with some adjustments. nih.gov

A key feature of PBPK models for dioxins is the inclusion of AhR-mediated induction of metabolizing enzymes, such as CYP1A2, which can influence the sequestration and metabolism of these compounds. nih.gov By integrating data on key events in the mode of action, such as AhR activation and subsequent gene expression changes, BBDR models can provide a more quantitative understanding of the dose-response relationship for TCDF and other dioxin-like compounds. nih.gov However, the complexity of these models and the need for extensive data can also introduce uncertainties. nih.gov

Interactive Data Table: Key Mechanistic Aspects of 2,3,6,8-TCDF

Mechanistic AspectKey Findings
AhR Binding & Complex Formation Binds to cytosolic AhR, leading to nuclear translocation and heterodimerization with ARNT. mdpi.compnas.orgacs.org Binding affinity correlates with toxic potency. nih.gov
Downstream Gene Expression The AhR/ARNT complex binds to DREs/XREs, altering the transcription of numerous genes. nih.govfrontiersin.orgnih.gov Can cause multigenerational changes in microRNA expression. nih.gov
Molecular & Cellular Events Induces drug-metabolizing enzymes (e.g., CYP1A1, CYP1B1). acs.orgnih.gov Affects cell proliferation, differentiation, and apoptosis. nih.govmdpi.comnih.gov
Oxidative Stress Induces the production of reactive oxygen species (ROS). nih.govnih.gov Can impair antioxidant defense systems and lead to DNA damage. wikipedia.orgnih.gov
Growth Factor & Signal Transduction Modulates protein kinase C (PKC) signaling and other growth factor pathways. nih.govnih.gov Can disrupt steroid hormone signaling. nih.govnih.gov
Dose-Response Modeling Biologically based dose-response (BBDR) and PBPK models are used to link exposure to effects. nih.govcapes.gov.brnih.gov These models incorporate mechanistic data like AhR binding and gene induction. nih.govnih.gov

Mechanistic Basis of Carcinogenicity for Dioxin-Like Compounds

The carcinogenic potential of this compound is understood through the lens of its classification as a dioxin-like compound. The mechanisms underlying the carcinogenicity of these compounds, primarily established through extensive research on the prototype 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), are considered to be shared among this class of chemicals. The carcinogenicity of dioxin-like compounds is not believed to stem from direct damage to DNA (genotoxicity). Instead, they are thought to act as tumor promoters, enhancing the growth and proliferation of cells that have already undergone an initiating mutation.

A central player in the mechanistic pathway of dioxin-like compounds is the Aryl hydrocarbon Receptor (AhR), a protein found in the cytoplasm of cells. ca.gov The binding of a dioxin-like compound to the AhR initiates a cascade of events that can lead to cancer. ca.gov This process involves the translocation of the ligand-activated AhR complex into the nucleus, where it partners with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT). nih.gov This complex then binds to specific DNA sequences known as dioxin-responsive elements (DREs), altering the expression of a wide array of genes. nih.gov

The key mechanistic events in the carcinogenicity of dioxin-like compounds, and by extension this compound, include:

Activation of the Aryl hydrocarbon Receptor (AhR): The binding affinity of a dioxin-like compound to the AhR is a primary determinant of its toxic and carcinogenic potency. nih.gov this compound, like other toxic dioxin and furan (B31954) congeners, exhibits a structure that allows it to bind to and activate the AhR. wikipedia.org

Altered Gene Expression and Cellular Signaling: Activation of the AhR leads to changes in the expression of genes that regulate cell growth, differentiation, and apoptosis (programmed cell death). nih.gov This disruption of normal cellular processes can create an environment conducive to tumor development.

Induction of Cytochrome P450 Enzymes: A well-documented consequence of AhR activation is the induction of cytochrome P450 enzymes, particularly CYP1A1 and CYP1A2. While these enzymes are involved in metabolizing foreign compounds, their prolonged induction can lead to the production of reactive oxygen species (ROS).

Oxidative Stress and DNA Damage: The overproduction of ROS can overwhelm the cell's antioxidant defenses, leading to a state of oxidative stress. This can cause damage to cellular components, including DNA, which can contribute to the carcinogenic process. wikipedia.org

Tumor Promotion: Dioxin-like compounds are considered potent tumor promoters. wikipedia.org They facilitate the clonal expansion of initiated cells, a critical step in the development of a tumor.

The relative potency of different dioxin-like compounds is often expressed using Toxic Equivalency Factors (TEFs) . These factors compare the toxicity of a specific congener to that of TCDD, which is assigned a TEF of 1.0. wikipedia.orgca.gov The TEF for this compound has been established by international bodies, reflecting its potential to exert dioxin-like toxicity.

Interactive Data Table: Toxic Equivalency Factors (TEFs) for Selected Dioxin-like Compounds

Compound NameWHO-TEF (2005)
2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD)1
1,2,3,7,8-Pentachlorodibenzo-p-dioxin (PeCDD)1
This compound Not explicitly listed in WHO 2005 TEFs for humans, but is a tetrachlorinated dibenzofuran (B1670420).
2,3,7,8-Tetrachlorodibenzofuran (TCDF)0.1
1,2,3,7,8-Pentachlorodibenzofuran (PeCDF)0.03
2,3,4,7,8-Pentachlorodibenzofuran (PeCDF)0.3
3,3',4,4',5-Pentachlorobiphenyl (PCB 126)0.1

Note: The TEF values are periodically reviewed and updated by the World Health Organization (WHO). The table reflects the 2005 values for human health risk assessment.

While specific in-depth research on the carcinogenic mechanisms of this compound is limited compared to TCDD, its structural similarity and ability to activate the AhR strongly suggest that it operates through the same fundamental pathways. Therefore, its potential to contribute to carcinogenesis is primarily assessed based on its dioxin-like activity and its corresponding TEF value. wikipedia.orgca.gov

Environmental Remediation and Management Strategies for 2,3,6,8 Tetrachlorodibenzofuran Contamination

In Situ and Ex Situ Remediation Technologies

The remediation of sites contaminated with persistent organic pollutants like 2,3,6,8-TCDF involves two primary approaches: in situ (in place) and ex situ (removed and treated). The selection of a particular strategy is contingent on site-specific factors such as the type and concentration of the contaminant, soil characteristics, hydrogeology, and remediation objectives.

In Situ Technologies: These methods treat the contaminated material where it is, avoiding the need for excavation. This can often be more cost-effective and less disruptive than ex situ methods. cluin.org Common in situ techniques applicable to chlorinated compounds include:

Chemical Reduction: This involves introducing a reductant into the subsurface to degrade toxic organic compounds into less harmful substances. youtube.com

Thermal Remediation: Technologies like thermal conduction heating, steam enhanced extraction, and electrical resistance heating are used to heat the soil, which volatilizes contaminants so they can be extracted and treated. polito.it These methods are particularly useful at sites where excavation is not feasible. polito.it

Bioremediation: This approach utilizes microorganisms to break down contaminants. It is considered an environmentally sound and cost-effective method. youtube.com

Stabilization/Solidification: This technique does not destroy the contaminant but immobilizes it within the soil matrix to prevent it from leaching into groundwater or becoming airborne.

Ex Situ Technologies: These technologies require the excavation of contaminated soil or the pumping of contaminated groundwater for treatment. While often more expensive and disruptive, they allow for more rigorous control over the treatment process. cluin.org Key ex situ methods include:

Thermal Desorption: Contaminated soil is heated to vaporize the contaminants, which are then collected and treated in a separate unit. polito.itclu-in.org This can be a highly effective method for separating organic compounds from soil.

Incineration: This high-temperature destruction method can effectively break down PCDD/Fs. clu-in.org Incineration of soil and liquid wastes contaminated with dioxin-like compounds has been successfully demonstrated at numerous sites. epa.gov

Soil Washing: This process uses water or a washing solution to scrub contaminants from the soil. The resulting concentrated contaminant stream is then treated.

Landfilling: The excavated contaminated soil is transported to a specially designed hazardous waste landfill for containment.

The trend in hazardous waste remediation has seen a steady increase in the application of in situ technologies since 1990, with a corresponding decrease in the use of ex situ methods. cluin.org

Thermal Treatment and Incineration Technologies

Thermal treatment is a well-established and effective method for the destruction of PCDD/Fs, including congeners like 2,3,6,8-TCDF, in contaminated soils and other materials. nih.govnih.gov These technologies use high temperatures to either separate the contaminants from the soil matrix (desorption) or destroy them completely (incineration).

Thermal Desorption operates at temperatures typically ranging from 100°C to 600°C. nih.gov The goal is to volatilize the contaminants, which are then captured and treated in an off-gas treatment system. While effective at removing contaminants from the soil, thermal desorption does not destroy them and requires a secondary treatment step for the captured pollutants. polito.it Studies on PCB-contaminated soils, which can also generate PCDD/Fs during treatment, have shown that combining thermal desorption with agents like nano zero-valent iron can enhance removal efficiency. researchgate.net

Incineration is a high-temperature destruction process, with temperatures often exceeding 800°C or even 1200°C, that breaks down the chemical structure of PCDD/Fs into less harmful compounds like carbon dioxide and water. epa.govnih.gov Research has demonstrated that incineration can achieve destruction and removal efficiencies (DREs) of over 99.9999% for dioxins. epa.gov A study on heavily contaminated soil showed that treatment at 750°C and 850°C resulted in a removal efficiency of over 99.99% for PCDD/Fs. nih.gov However, a key concern with all thermal processes is the potential for the de novo synthesis of new dioxins and furans during the cooling phase if combustion is incomplete. nih.govuaeu.ac.ae Therefore, careful control of temperature, residence time, and air pollution control devices is critical. nih.govnih.gov

TechnologyTemperature Range (°C)Removal/Destruction EfficiencyNotes
Low-Temperature Thermal Desorption 100 - 350Variable (Separation, not destruction)Contaminants are volatilized and require secondary treatment. nih.gov
High-Temperature Thermal Desorption 350 - 600>98% for PCBs (related contaminants)Can be enhanced with additives like nZVI. researchgate.net
Incineration >800>99.99% for PCDD/FsConsidered a highly effective destruction method. nih.govnih.gov
Zone Combustion Process Not specified>98.9% for PCDD/FsA proposed thermal process using coke combustion. nih.gov

Biological Remediation Approaches (Bioremediation)

Bioremediation is an innovative and cost-effective approach that utilizes the metabolic processes of living organisms, primarily microorganisms like bacteria and fungi, to degrade or detoxify environmental contaminants. nih.govyoutube.comyoutube.com For persistent compounds like 2,3,6,8-TCDF, bioremediation offers a potentially sustainable alternative to more energy-intensive physicochemical methods. researchgate.net

Research has identified several microbial species capable of degrading various PCDD/F congeners, although most studies have focused on the highly toxic 2,3,7,8-TCDD.

Fungi: White-rot fungi, such as Phanerochaete chrysosporium and Phanerochaete sordida, have demonstrated the ability to degrade a wide range of persistent organic pollutants, including dioxins. nih.gov One study identified a fungal strain, Penicillium sp. QI-1, that could achieve 87.9% degradation of 2,3,7,8-TCDD within six days under optimal lab conditions. nih.gov

Bacteria: Certain bacterial strains have also been identified as capable of degrading dioxins. Compost-amended landfill reactors operating under hypoxic (low oxygen) conditions have been shown to facilitate PCDD/F degradation, with bacterial communities dominated by Alphaproteobacteria, Gammaproteobacteria, Actinobacteria, and Firmicutes. nih.gov

Phyto-Rhizoremediation: This technique involves the use of plants and the community of microbes that thrive in their root zone (the rhizosphere) to remediate contaminated soils. acs.org One study showed that the grass Festuca arundinacea could significantly reduce PCDD/F concentrations in soil by 11-24% over 18 months. acs.org

Bioremediation can be enhanced through biostimulation , where nutrients or other amendments are added to the environment to encourage the growth and activity of native contaminant-degrading microbes, or bioaugmentation , where specific, pre-selected microorganisms are introduced to the contaminated site. youtube.com

Organism/SystemTarget Compound(s)Degradation EfficiencyTimeframe
Penicillium sp. QI-12,3,7,8-TCDD87.9%6 days
Compost Landfill ReactorPCDD/FsSignificant degradationNot specified
Festuca arundinacea (Rhizoremediation)PCDD/Fs11-24%18 months

Chemical Decontamination Techniques (e.g., Dechlorination)

Chemical decontamination methods aim to alter the chemical structure of contaminants like 2,3,6,8-TCDF to render them less toxic. For chlorinated compounds, reductive dechlorination is a primary pathway. This process involves the removal of chlorine atoms from the molecule, which typically reduces its toxicity.

A promising technology in this area is the use of zero-valent metals , particularly zero-valent iron (ZVI). ZVI can act as a reductant, donating electrons that facilitate the dechlorination of organic compounds. nih.gov Studies have shown that ZVI is effective for treating chlorinated solvents and other contaminants. youtube.com

Nanoscale Zero-Valent Iron (nZVI): Using iron particles at the nanoscale dramatically increases the reactive surface area, potentially leading to faster and more efficient degradation. The combination of nZVI with thermal desorption has been shown to improve the removal of PCBs from soil. researchgate.net

Palladized ZVI: The addition of a palladium catalyst to ZVI can further enhance the rate of dechlorination.

Another approach involves the use of strong chemical oxidants or reductants.

Persulfate (S₂O₈²⁻): Activated by heat or ferrous iron (Fe²⁺), persulfate can generate sulfate (B86663) radicals, which are powerful oxidizing agents capable of degrading PCDD/Fs. One study achieved 99.0% removal of 17 PCDD/Fs in 72 hours using heat-activated persulfate. korea.ac.kr It was noted that lower-chlorinated PCDD/Fs were more easily degraded, and PCDFs were often degraded more readily than PCDDs with the same number of chlorine atoms. korea.ac.kr

Alkaline-based Decomposition: The use of potassium hydroxide (B78521) in polyethylene (B3416737) glycol has been reported to degrade a series of PCDFs. nih.gov

These chemical treatments can be applied both in situ, by injecting the reagents into the contaminated zone, or ex situ, by mixing them with excavated soil in a reactor.

Case Studies of Environmental Contamination and Remediation Methodologies

Real-world contamination scenarios involving 2,3,6,8-TCDF are typically part of a complex mixture of various PCDD and PCDF congeners. epa.gov Contamination sources are often industrial, including the production of chlorinated chemicals, waste incineration, and the use of certain herbicides. researchgate.netnih.gov Consequently, remediation case studies usually address the cleanup of the entire mixture of "dioxins" rather than a single furan (B31954) congener. The Federal Remediation Technologies Roundtable provides a collection of case studies for various cleanup efforts. cluin.orgclu-in.org

Times Beach, Missouri: This site was heavily contaminated with 2,3,7,8-TCDD mixed with waste oil and sprayed for dust control. Remediation involved the excavation of over 37,000 tons of contaminated soil and other materials, which were then treated using an on-site incinerator. nih.gov The ash was disposed of on-site, and areas with lower residual contamination were covered with clean soil. nih.gov

Transformer Fire Sites: The pyrolysis of polychlorinated biphenyls (PCBs) in transformer fires can produce significant amounts of PCDFs. nih.gov An accident in Binghamton, NY, in 1981 resulted in widespread contamination of a building with soot containing high concentrations of PCDFs, including tetrachlorodibenzofurans (TCDFs). nih.gov Cleanup of such sites is complex and often involves meticulous decontamination of building surfaces and materials.

Superfund Sites: The U.S. Environmental Protection Agency (EPA) manages numerous Superfund sites contaminated with dioxins. epa.gov Cleanup strategies are site-specific but often involve a combination of technologies. For example, at the Bien Hoa Airport in Vietnam, a former US airbase, nearly 95,000 cubic meters of dioxin-contaminated soil were excavated and treated using thermal desorption. clu-in.org

These cases highlight that while thermal treatment, particularly incineration and thermal desorption, is a proven and common method for large-scale dioxin remediation, the specific approach is always tailored to the unique circumstances of the contaminated site.

Future Research Directions and Emerging Topics for 2,3,6,8 Tetrachlorodibenzofuran

Development of Advanced Analytical Techniques for Ultratrace Detection

Future research will likely focus on developing even more sensitive and efficient analytical methods for detecting ultratrace levels of 2,3,6,8-TCDF and other dioxin-like compounds in complex environmental and biological matrices. This includes advancements in mass spectrometry and sample preparation techniques.

Innovation in Novel Degradation and Remediation Technologies

There is a continuing need for innovative and cost-effective technologies to degrade and remediate environments contaminated with persistent organic pollutants like 2,3,6,8-TCDF. Research into bioremediation using microorganisms and enzymatic degradation holds promise. nih.govvu.nl

Refinement of Mechanistic Understanding of Dioxin-Like Activity

A deeper understanding of the molecular mechanisms underlying the dioxin-like activity of 2,3,6,8-TCDF is crucial for improving risk assessment. This includes further investigation into the interactions with the AhR and the downstream signaling pathways. nih.govnih.gov

Global Monitoring and Temporal Trend Analysis of 2,3,6,8-Tetrachlorodibenzofuran in Diverse Matrices

Continued global monitoring of 2,3,6,8-TCDF levels in various environmental compartments and in human populations is essential for tracking temporal trends, assessing the effectiveness of regulations, and identifying potential hotspots of contamination. nih.gov

Development of Integrated, Biologically Based Risk Assessment Models

The development of more sophisticated, biologically based risk assessment models will allow for a more accurate prediction of the potential health risks associated with exposure to 2,3,6,8-TCDF and other dioxin-like compounds. nih.govepa.gov These models aim to incorporate data on toxicokinetics and mechanisms of action to provide a more realistic assessment of risk. nih.gov

Table of Compounds

Q & A

Q. What analytical techniques are recommended for quantifying 2,3,6,8-TCDF in environmental matrices?

Methodological Answer: 2,3,6,8-TCDF is typically quantified using gas chromatography-mass spectrometry (GC-MS) with isotope dilution. Environmental samples (e.g., sediments, biota) are extracted via accelerated solvent extraction (ASE) or Soxhlet extraction, followed by cleanup with silica gel or Florisil columns to remove interfering compounds. Analytical standards, such as 50 µg/mL solutions in 10% toluene-nonane, are used for calibration . For precision, 13C^{13}\text{C}-labeled internal standards (e.g., 2,3,7,8-TCDF-13C12^{13}\text{C}_{12}) are added to correct for matrix effects and recovery losses during sample preparation . Detection limits for TCDF isomers in sediments are typically <50 pg/g dry weight, as validated in studies of the Houston Ship Channel .

Q. How should researchers prepare sediment samples for 2,3,6,8-TCDF analysis to ensure accuracy?

Methodological Answer: Sediment samples must be freeze-dried and homogenized to ensure uniformity. Organic carbon content and grain size fractions should be characterized, as these parameters influence TCDF adsorption and recovery rates . Spiking experiments with 13C^{13}\text{C}-labeled 2,3,6,8-TCDF are recommended to validate extraction efficiency. Post-extraction cleanup involves multi-layer silica gel columns to isolate TCDFs from co-eluting polychlorinated biphenyls (PCBs). Recovery rates >80% are achievable when using 10% toluene-nonane as the solvent system .

Q. What are the primary environmental sources and pathways of 2,3,6,8-TCDF contamination?

Methodological Answer: 2,3,6,8-TCDF is a byproduct of incomplete combustion (e.g., waste incineration) and industrial processes involving chlorinated compounds. It accumulates in sediments due to its hydrophobicity (log KowK_{ow} ~6.5) and binds strongly to organic matter. Key pathways include atmospheric deposition, bioaccumulation in aquatic food webs, and resuspension during dredging activities . Sediment cores from contaminated sites (e.g., Houston Ship Channel) show TCDF concentrations ranging from 418 to 24,600 pg/g dry weight, with vertical distribution reflecting historical emission patterns .

Advanced Research Questions

Q. How does the chlorination pattern of 2,3,6,8-TCDF influence its photodegradation efficiency compared to other TCDF isomers?

Methodological Answer: The photodegradation rate of TCDFs depends on the positions of chlorine substituents. 2,3,6,8-TCDF, with chlorines at non-adjacent positions, exhibits slower degradation under simulated sunlight than 2,3,7,8-TCDF. Experimental setups using solar simulators (e.g., 1 kW xenon arc lamps) show that 2,3,6,8-TCDF degrades at 30% efficiency compared to 2,3,7,8-TCDF due to reduced UV absorption in the 290–330 nm range . Degradation products are analyzed via GC-MS, with yields validated against analytical standards.

Q. What methodologies are employed to assess the toxic equivalency (TEQ) of 2,3,6,8-TCDF given its structural similarity to other dioxin-like compounds?

Methodological Answer: Toxic equivalency factors (TEFs) for 2,3,6,8-TCDF are derived from in vitro assays (e.g., aryl hydrocarbon receptor [AhR] luciferase reporter gene assays) and comparative toxicity studies. While 2,3,7,8-TCDF has a TEF of 0.1, 2,3,6,8-TCDF’s TEF is estimated at 0.01 due to weaker AhR binding affinity. TEQ calculations aggregate isomer-specific TEFs multiplied by their concentrations. Discrepancies in TEF values are resolved using principal component analysis (PCA) to cluster isomers by toxicity profiles .

Q. In cases of conflicting toxicity data between 2,3,6,8-TCDF isomers, what statistical or experimental approaches are used to reconcile discrepancies?

Methodological Answer: Conflicting data are addressed through meta-analysis of dose-response curves across studies. For example, conflicting results on hepatic steatosis induction between 2,3,6,8-TCDF and 2,3,7,8-TCDF are resolved using one-way ANOVA to compare isomer-specific effects on lipid metabolism genes (e.g., PPARγ, SREBP-1c) in mouse models . Additionally, isotopic tracer studies (e.g., 14C^{14}\text{C}-labeled TCDFs) quantify bioaccumulation factors (BAFs) to refine risk assessments .

Q. What in vitro models are appropriate for studying the endocrine-disrupting effects of 2,3,6,8-TCDF, and how are endpoints quantified?

Methodological Answer: Human hepatoma (HepG2) and breast cancer (MCF-7) cell lines are used to assess endocrine disruption. Endpoints include quantification of estrogen receptor (ER) binding via competitive ligand assays and mRNA expression of hormone-responsive genes (e.g., CYP1A1, IL6) using qRT-PCR . For 2,3,6,8-TCDF, dose-response experiments (0.1–100 nM) reveal EC50_{50} values for AhR activation, which are compared to reference compounds like 2,3,7,8-TCDD .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.